molecular formula C12H13N3 B1611280 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 281658-42-2

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1611280
CAS RN: 281658-42-2
M. Wt: 199.25 g/mol
InChI Key: OQDGBIQQFFTLKL-UHFFFAOYSA-N
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Description

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine (THPP) is a type of heterocyclic compound that is composed of a pyridine ring, a pyrrolo ring, and an alkyl group. It is a useful intermediate for the synthesis of other compounds, and has been studied for its potential applications in various scientific fields.

Scientific Research Applications

Reactivity with Iron(III) and Copper(II) Salts

1-[6-(1H-Pyrrolo[2,3-b]pyridin-1-yl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-7-ium tetrachloridoferrate(III) and related compounds have been prepared by self-assembly from FeCl3.6H2O or Cu(NO3)2.3H2O, demonstrating the potential of these compounds in coordination chemistry and crystallography studies (Collins et al., 2007).

Synthesis of Multisubstituted Tetrahydropyridines

Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives using internal O-, N-, and C-nucleophiles has led to the synthesis of furo[2,3-b]pyridine and pyrrolo[2,3-b]pyridine derivatives. This method shows promise for creating compounds with privileged pharmacophore scaffolds, highlighting the versatility of tetrahydropyridine-based compounds in medicinal chemistry (Matouš et al., 2020).

Synthesis of 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines

Reactions involving 3-aminothieno[2,3-b]pyridines have been explored to create various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, revealing the influence of different substituents on the thieno[2,3-b]pyridine moiety. These studies contribute to the field of heterocyclic chemistry, particularly in the synthesis of complex pyrrole-containing compounds (Kaigorodova et al., 2004).

Development of Tricyclic Heterocycles

Research has been conducted on the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes to create pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These tricyclic heterocycles have potential in the development of new pharmaceuticals and materials (El-Nabi, 2004).

Novel Synthesis of 4,7-Dihydro-1H-pyrrolo[2,3-b]pyridine Derivatives

A novel synthetic route for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines has been developed, using a three-component reaction involving N-substituted 5-amino-3-cyanopyrroles. This approach highlights the potential for creating diverse pyrrolopyridine derivatives with applications in medicinal chemistry (Vilches-Herrera et al., 2013).

High Affinity Human 5-HT(1B/1D) Ligands

Studies have demonstrated the synthesis of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as high-affinity ligands for human 5-HT(1B/1D) receptors, suggesting their potential in the development of new treatments for neurological disorders (Egle et al., 2004).

Applications in Crystallography

Compounds like 3-Ethyl-9-phenyl-2-tosyl-2,3,3a,4,9,9a-hexahydro-1H-pyrrolo[3,4-b]quinoline have been studied for their crystallographic properties, contributing to the understanding of molecular conformations and interactions (Sudha et al., 2008).

properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9/h1-3,5,8,13H,4,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDGBIQQFFTLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564421
Record name 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

281658-42-2
Record name 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

7-Azaindole (10 g, 85 mmol), 4piperidone (34 g,0.22 mol) and potassium hydroxide (16.83 g, 0.3 mol) were heated to reflux in 150 ml methanol overnight. The reaction was cooled, filtered and concentrated to give an orange slurry. The slurry was then extracted with methylene chloride and washed with water. The organic layer was dried over anhydrous magnesium, filtered and concentrated to afford 14.2 g (84%) of product as a solid: mp 195-199° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
16.83 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
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3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
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3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
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3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

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